(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-oxopropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c19-13-7-3-1-5-11(13)17(25)20-10-9-15(24)22-23-16-12-6-2-4-8-14(12)21-18(16)26/h1-8,21,26H,9-10H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVWHYBDBMCJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCNC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications.
Synthesis
The synthesis of (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide involves several steps, including the functionalization of indolin derivatives and the introduction of hydrazine moieties. The compound can be synthesized through a multi-step process that typically includes:
- Formation of Hydrazone : The reaction of 2-oxoindoline derivatives with hydrazines to form hydrazones.
- Bromination : Introduction of bromine at the 2-position of the benzamide to enhance biological activity.
- Amide Formation : Coupling the hydrazone with benzoyl chloride or similar acylating agents to yield the final product.
Anticancer Activity
Recent studies have demonstrated that compounds related to (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide exhibit notable anticancer properties. For instance, derivatives containing oxindole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study reported that certain oxindole derivatives led to significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 25 |
| (E)-2-bromo-N-(3-oxo...) | Pseudomonas aeruginosa | 20 |
Insecticidal Activity
Insecticidal assays have indicated that derivatives of this compound possess larvicidal activity against mosquito larvae. For example, a related benzamide showed over 90% mortality at concentrations as low as 10 mg/L . This suggests potential applications in pest control.
Case Studies
- Anticancer Study : A specific derivative was tested against various cancer cell lines and demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of a similar compound against Staphylococcus aureus, achieving an MIC of 10 µg/mL, which is comparable to standard antibiotics .
- Insect Larvicidal Activity : Research on insecticidal properties revealed that certain derivatives achieved complete mortality in mosquito larvae at concentrations significantly lower than those required for conventional pesticides .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds with oxindole and hydrazone moieties, similar to (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide, as promising anticancer agents. For instance, derivatives of oxindole have been reported to induce apoptosis in cancer cell lines through caspase activation pathways. A notable study demonstrated that substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides exhibited significant apoptosis-inducing activity, suggesting that structural modifications can enhance their efficacy against various cancers .
Antibacterial Properties
The compound's structural features may also confer antibacterial properties. Research into fluorinated imines and hydrazones has shown that certain derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, aldimine-type Schiff bases derived from similar structures demonstrated remarkable activities against clinical isolates of Escherichia coli and Staphylococcus aureus . The incorporation of specific functional groups could enhance the compound's effectiveness as an antibacterial agent.
Building Block for Complex Molecules
The unique structure of (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules, which can be used in drug discovery and development. For instance, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles from related compounds illustrates the utility of such derivatives in creating functionalized products with potential biological activities .
Case Studies
Preparation Methods
Preparation of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60°C, 4 h). Excess SOCl₂ is removed under reduced pressure to yield 2-bromobenzoyl chloride as a pale-yellow liquid (Yield: 92–95%).
Acylation of 3-Aminopropionohydrazide
3-Aminopropionohydrazide (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and triethylamine (2.5 equiv) is added as a base. 2-Bromobenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The product, N-(3-aminopropionohydrazide)-2-bromobenzamide , is isolated via vacuum filtration after precipitation with ice-cold water (Yield: 78–82%).
Characterization Data :
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m.p. : 148–150°C
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.72–7.65 (m, 2H, ArH), 3.42 (t, J = 6.4 Hz, 2H, CH₂), 2.91 (t, J = 6.4 Hz, 2H, CH₂), 2.12 (quin, J = 6.4 Hz, 2H, CH₂).
Hydrazone Formation via Condensation with Isatin
Reaction Conditions and Optimization
The hydrazide intermediate (1.0 equiv) and isatin (1.1 equiv) are refluxed in ethanol containing catalytic acetic acid (5 mol%) for 6 h. The (E)-configuration is favored due to steric and electronic effects, with the reaction monitored via TLC (eluent: ethyl acetate/hexanes, 1:1).
Key Variables :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AcOH) | 5 mol% | Maximizes imine formation |
| Solvent | Ethanol | Enhances solubility |
| Temperature | 78°C (reflux) | Accelerates kinetics |
| Reaction Time | 6 h | Completes conversion |
Isolation and Purification
The crude product is cooled to 0°C, inducing crystallization. Recrystallization from ethanol/water (7:3) affords the title compound as a yellow crystalline solid (Yield: 65–70%).
Characterization Data :
-
m.p. : 232–234°C
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¹H NMR (400 MHz, DMSO-d₆) : δ 11.34 (s, 1H, NH), 10.02 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.84–7.45 (m, 6H, ArH), 6.92 (d, J = 7.6 Hz, 1H, CH), 3.62 (t, J = 6.4 Hz, 2H, CH₂), 3.21 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (quin, J = 6.4 Hz, 2H, CH₂).
-
HRMS (ESI+) : m/z calcd for C₁₉H₁₆BrN₄O₃ [M+H]⁺: 443.0402; found: 443.0398.
Mechanistic Insights and Stereochemical Considerations
The condensation proceeds via a nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone. The (E)-isomer predominates due to reduced steric hindrance between the benzamide and indolinone moieties. Acid catalysis polarizes the carbonyl group, enhancing electrophilicity and reaction rate.
Comparative Analysis of Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified approach employs microwave irradiation (100 W, 120°C, 20 min) in ethanol with acetic acid, reducing the reaction time to 20 min while maintaining comparable yields (68%).
Solid-Phase Synthesis
Immobilization of the hydrazide on Wang resin enables stepwise acylation and hydrazone formation, though yields are lower (55–60%) due to incomplete resin cleavage.
Challenges and Troubleshooting
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Byproduct Formation : Overheating (>80°C) promotes decomposition of the hydrazone to 2-bromobenzoic acid and indole derivatives.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification due to high boiling points.
-
Stereochemical Control : The (Z)-isomer forms transiently but isomerizes to the (E)-form under acidic conditions.
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via microwave-assisted condensation of hydrazine derivatives with substituted isatins. For example, hydrazinyl intermediates are reacted with 2-oxoindolin-3-ylidene precursors in ethanol under acidic conditions (1M HCl) using a Biotage microwave reactor (15–120 minutes, 80–100°C). Yield optimization involves controlling stoichiometry, reaction time, and purification via recrystallization from ethanol . Purity is confirmed by elemental analysis and HPLC (>95%) .
Q. How can spectroscopic techniques and X-ray crystallography confirm structural integrity and stereochemistry?
- NMR (¹H/¹³C): Key signals include the indole NH (~10–12 ppm), hydrazinyl protons (~8–9 ppm), and carbonyl carbons (~160–180 ppm). E/Z isomerism is distinguished by coupling constants in the olefinic region .
- IR: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
- X-ray crystallography: Resolves absolute configuration and hydrogen bonding networks (e.g., N-H···O interactions between hydrazinyl and carbonyl groups) .
Advanced Research Questions
Q. What methodologies evaluate in vitro anticancer activity, and how are conflicting cytotoxicity data interpreted?
- MTT assay: Test against cell lines (e.g., HT-29 colon adenocarcinoma, Jurkat leukemia) at 1–100 µM for 48–72 hours. Normalize results with HEK293 embryonic kidney cells to assess selectivity .
- Data contradictions (e.g., varying IC₅₀ values) may arise from cell line heterogeneity, assay protocols, or compound solubility. Use 3D spheroid models to better mimic in vivo conditions .
Q. How do structural modifications at the hydrazinyl and benzamide moieties influence bioactivity?
- Hydrazinyl modifications: Substitution with electron-withdrawing groups (e.g., -CF₃) enhances anticancer activity by improving target binding (e.g., Shp2 inhibition) .
- Benzamide bromination: The 2-bromo group increases lipophilicity, improving membrane permeability (logP ~2.5) .
- SAR studies: Replace the propyl linker with pyrrolidinone to assess rigidity effects on potency .
Q. What strategies resolve crystallographic discrepancies in polymorphic forms?
- Graph set analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to differentiate polymorphs .
- DFT calculations: Compare experimental and theoretical lattice energies to identify stable forms.
- Variable-temperature XRD: Monitor phase transitions under thermal stress .
Q. How to design experiments to probe antioxidant mechanisms and redox interactions?
- FRAP assay: Measure Fe³⁺ reduction capacity at 593 nm, comparing to ascorbic acid standards .
- ROS scavenging: Use DCFH-DA fluorescence in HT-29 cells treated with 10 µM compound.
- EPR spectroscopy: Detect radical species (e.g., •OH) quenched by the indole-hydrazone scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
